3,5-Dimethoxyphenylmagnesium bromide
Overview
Description
3,5-Dimethoxyphenylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 g/mol . It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
Preparation Methods
3,5-Dimethoxyphenylmagnesium bromide is synthesized through the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium metal in the presence of anhydrous THF . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually initiated at room temperature and then gradually heated to reflux.
Chemical Reactions Analysis
3,5-Dimethoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used as the solvent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the Grignard reagent.
Scientific Research Applications
3,5-Dimethoxyphenylmagnesium bromide has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.
Mechanism of Action
The mechanism of action of 3,5-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles .
Comparison with Similar Compounds
3,5-Dimethoxyphenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium Bromide: Similar in reactivity but lacks the methoxy groups, which can influence the electronic properties of the compound.
3,4-Dimethoxyphenylmagnesium Bromide: Similar structure but with different substitution patterns on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWZPHAFPKVJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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